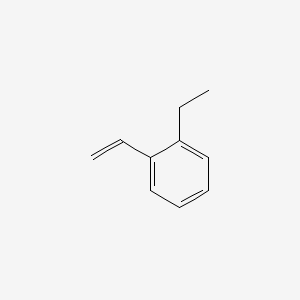

2-Ethylstyrene

Description

The exact mass of the compound this compound is 132.093900383 g/mol and the complexity rating of the compound is 105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9-7-5-6-8-10(9)4-2/h3,5-8H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPNYMSKBPZSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891150 | |

| Record name | 1-Ethyl-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, ethenylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7564-63-8, 28106-30-1 | |

| Record name | o-Ethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7564-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007564638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylstyrene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028106301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN4QLH2ZN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-Ethylstyrene CAS number and chemical properties"

CAS Number: 7564-63-8

This technical guide provides an in-depth overview of 2-ethylstyrene (B1585278), a significant aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, experimental protocols for its characterization, and relevant chemical pathways.

Chemical Properties

This compound, also known as 1-ethenyl-2-ethylbenzene, is a colorless liquid. Its key chemical and physical properties are summarized in the table below, providing a comparative overview of its characteristics.

| Property | Value | Reference |

| CAS Number | 7564-63-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂ | [2] |

| Molecular Weight | 132.21 g/mol | [3] |

| Density | 0.912 g/mL | [3] |

| Boiling Point | 187 °C | [3] |

| Melting Point | -76 °C | [3] |

| Refractive Index | 1.542 | [3] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound. These protocols are designed to provide a practical framework for laboratory work.

Synthesis of this compound via Dehydrogenation of 2-Ethylbenzene

The industrial production of styrenes is commonly achieved through the dehydrogenation of the corresponding ethylbenzene (B125841) derivative. This process is typically performed at high temperatures over a catalyst, often with the introduction of steam.[4]

Materials:

-

2-Ethylbenzene

-

Iron oxide-based catalyst (e.g., Shell 105)[4]

-

Steam generator

-

High-temperature tube furnace

-

Condenser

-

Collection flask

Procedure:

-

Set up a tube furnace with a packed bed of the iron oxide catalyst.

-

Heat the furnace to the reaction temperature, typically around 600-650 °C.[4]

-

Generate steam and mix it with 2-ethylbenzene vapor before introducing the mixture into the heated tube furnace. The steam serves to lower the partial pressure of the reactant, supply heat for the endothermic reaction, and prevent coke formation on the catalyst.[4]

-

The gaseous product mixture exiting the furnace is passed through a condenser.

-

The condensed liquid, a mixture of unreacted 2-ethylbenzene, this compound, and byproducts, is collected in a flask.

Purification by Vacuum Distillation

The crude product from the synthesis contains unreacted starting material and potential byproducts. Purification is essential to obtain high-purity this compound and is typically achieved through vacuum distillation to prevent polymerization at high temperatures.[4]

Materials:

-

Crude this compound mixture

-

Distillation apparatus with a vacuum pump

-

Heating mantle

-

Receiving flasks

Procedure:

-

Assemble the vacuum distillation apparatus.

-

Place the crude this compound mixture into the distillation flask.

-

Begin heating the mixture gently under reduced pressure.

-

Collect the different fractions as they distill. The boiling points of the components will be lower under vacuum. 2-Ethylbenzene will distill first, followed by this compound.

-

Monitor the temperature and pressure closely to ensure good separation.

Characterization Techniques

GC-MS is a powerful technique for separating and identifying the components of the purified product and assessing its purity.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for aromatic hydrocarbons (e.g., DB-1 or equivalent).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium

-

MS Detector: Operated in electron ionization (EI) mode.

The retention time of this compound will be specific to the column and conditions used. The mass spectrum will show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for confirmation.

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

Expected ¹H NMR Chemical Shifts (relative to TMS):

-

Signals corresponding to the aromatic protons.

-

Signals for the vinyl group protons, which will show characteristic splitting patterns (doublets and doublets of doublets).

-

Signals for the ethyl group protons (a quartet and a triplet).

Expected ¹³C NMR Chemical Shifts:

-

Distinct signals for each of the carbon atoms in the molecule, including the aromatic, vinyl, and ethyl carbons.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

Expected Characteristic Absorption Bands:

-

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

-

C=C stretching vibrations for the aromatic ring and the vinyl group.

-

Out-of-plane bending vibrations for the substituted benzene (B151609) ring, which can help confirm the ortho substitution pattern.

Signaling Pathways and Experimental Workflows

As a simple aromatic hydrocarbon, this compound is not typically involved in biological signaling pathways. However, its chemical transformations and applications can be represented in logical workflows.

Caption: Synthesis and purification workflow for this compound.

Caption: Analytical workflow for the characterization of this compound.

Polymerization of this compound

Like other styrene (B11656) derivatives, this compound can undergo polymerization to form poly(this compound). Both free-radical and anionic polymerization methods can be employed.

Free-Radical Polymerization

Materials:

-

Purified this compound

-

Radical initiator (e.g., benzoyl peroxide or AIBN)

-

Solvent (e.g., toluene)

-

Reaction vessel with a reflux condenser and nitrogen inlet

Procedure:

-

Dissolve the this compound monomer and the radical initiator in the solvent in the reaction vessel.

-

De-gas the solution by bubbling nitrogen through it to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the initiator and start the polymerization.

-

Allow the reaction to proceed for the desired amount of time.

-

The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent, such as methanol.

-

The precipitated polymer is then collected by filtration and dried.

Anionic Polymerization

Anionic polymerization can produce polymers with a more controlled molecular weight and a narrower molecular weight distribution.

Materials:

-

Highly purified this compound (rigorously dried and de-gassed)

-

Anionic initiator (e.g., n-butyllithium)

-

Anhydrous and oxygen-free solvent (e.g., THF or cyclohexane)

-

Schlenk line or glovebox for maintaining an inert atmosphere

Procedure:

-

Under a strictly inert atmosphere, dissolve the purified this compound in the anhydrous solvent.

-

Cool the solution to the desired reaction temperature.

-

Add the anionic initiator dropwise to the monomer solution. A color change often indicates the formation of the propagating anionic species.

-

Allow the polymerization to proceed.

-

The "living" polymer chains can be terminated by the addition of a proton source, such as methanol.

-

The polymer is then isolated by precipitation in a non-solvent.

Caption: Polymerization pathways for this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Ethenyl-2-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the principal synthetic routes for 1-ethenyl-2-ethylbenzene, also known as 2-ethylstyrene. This compound serves as a valuable monomer and intermediate in the synthesis of polymers and complex organic molecules. The following sections provide a comprehensive overview of the most viable laboratory-scale synthesis methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations.

Introduction

1-Ethenyl-2-ethylbenzene is an aromatic hydrocarbon featuring both a vinyl and an ethyl group in an ortho substitution pattern on a benzene (B151609) ring. Its synthesis can be approached through several classic organic transformations. This guide will focus on two primary, high-yielding, and reliable laboratory methods:

-

Grignard Reaction followed by Dehydration: A two-step process involving the synthesis of an intermediate alcohol, 1-(2-ethylphenyl)ethanol (B7894868), which is subsequently dehydrated.

-

Wittig Reaction: A one-pot olefination of 2-ethylbenzaldehyde.

A third potential route, the dehydrohalogenation of a halo-diethylbenzene derivative, is also discussed, though it presents challenges regarding selectivity.

Route 1: Grignard Reaction and Subsequent Dehydration

This is a robust and highly adaptable two-step synthesis. The first step involves the formation of a Grignard reagent from 1-bromo-2-ethylbenzene (B162476), which then reacts with acetaldehyde (B116499) to form the secondary alcohol, 1-(2-ethylphenyl)ethanol. The second step is the acid-catalyzed dehydration of this alcohol to yield the desired 1-ethenyl-2-ethylbenzene.

Step 1: Synthesis of 1-(2-ethylphenyl)ethanol via Grignard Reaction

The Grignard reagent is prepared from commercially available 1-bromo-2-ethylbenzene and magnesium turnings in an anhydrous ether solvent.[1] This organometallic intermediate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. An acidic workup protonates the resulting alkoxide to yield the target alcohol.[2]

Experimental Protocol:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere to prevent quenching of the Grignard reagent. A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a drying tube, and a dropping funnel.

-

Grignard Reagent Formation: Magnesium turnings (1.1 equivalents) are placed in the flask. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-2-ethylbenzene (1.0 equivalent) in anhydrous diethyl ether or THF is added to the dropping funnel.[3][4] A small portion of the bromide solution is added to the magnesium, and the mixture is gently warmed to initiate the reaction, indicated by cloudiness and gentle reflux. Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetaldehyde: The Grignard solution is cooled in an ice bath. A solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. A thick precipitate will form.[2] The mixture is then stirred at room temperature for 1-2 hours.

-

Work-up and Isolation: The reaction is quenched by the slow, cautious addition of a saturated aqueous solution of ammonium (B1175870) chloride.[2] The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-(2-ethylphenyl)ethanol.

-

Purification: The crude alcohol can be purified by vacuum distillation.

Step 2: Dehydration of 1-(2-ethylphenyl)ethanol

The dehydration of the intermediate alcohol is typically achieved through acid catalysis, which promotes the elimination of a water molecule to form the alkene. Various acidic catalysts can be employed, including mineral acids, sulfonic acids, or solid-phase catalysts like zeolites.[5][6]

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is fitted with a distillation apparatus.

-

Dehydration Reaction: The purified 1-(2-ethylphenyl)ethanol (1.0 equivalent) is mixed with a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA) or a few drops of concentrated sulfuric acid.[7][8] A polymerization inhibitor, such as hydroquinone, may be added.

-

Product Isolation: The mixture is heated. The product, 1-ethenyl-2-ethylbenzene, is distilled from the reaction mixture as it is formed. The reaction temperature is typically maintained in the range of 180-250 °C.[7][8]

-

Purification: The collected distillate is washed with a dilute sodium bicarbonate solution and then with water to remove any acidic residue. The organic layer is dried over anhydrous calcium chloride and can be further purified by vacuum distillation.

Quantitative Data for Route 1

| Parameter | 1-(2-ethylphenyl)ethanol | 1-Ethenyl-2-ethylbenzene | Reference |

| Starting Material | 1-Bromo-2-ethylbenzene, Acetaldehyde | 1-(2-ethylphenyl)ethanol | ,[2] |

| Typical Yield | 70-85% | 80-95% | General estimate |

| Purity | >95% after distillation | >98% after distillation | General estimate |

| Boiling Point | ~105-107 °C at 15 mmHg (est.) | ~75-77 °C at 15 mmHg | [9],[10] (analogs) |

| Key Reagents | Mg, Et₂O/THF, NH₄Cl(aq) | p-TSA or H₂SO₄ (cat.) | [3],[7] |

Note: Yields are estimates based on standard Grignard and dehydration reactions and may vary based on specific experimental conditions.

Logical Workflow for Route 1

References

- 1. 1-Bromo-2-ethylbenzene | C8H9Br | CID 16089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 8. CN102361838B - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 9. 1-(2-Methylphenyl)ethanol | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(2-Methylphenyl)ethanol [webbook.nist.gov]

A Comprehensive Technical Guide to the Physical Properties of o-Ethylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Ethylstyrene, also known as 2-ethylstyrene (B1585278) or 1-ethenyl-2-ethylbenzene, is an aromatic hydrocarbon of significant interest in polymer chemistry and as an intermediate in organic synthesis. A thorough understanding of its physical properties is paramount for its effective handling, application, and for the prediction of its behavior in various chemical and physical processes. This guide provides an in-depth overview of the core physical characteristics of o-ethylstyrene, complete with experimental protocols for their determination.

Core Physical Properties

The fundamental physical properties of o-ethylstyrene are summarized in the table below, providing a clear and concise reference for laboratory and industrial applications.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C₁₀H₁₂ | - | - |

| Molecular Weight | 132.20 | g/mol | -[1][2][3] |

| Appearance | Liquid | - | Ambient |

| Density | 0.9119 | g/cm³ | at 22 °C[1] |

| Boiling Point | 187.3 | °C | -[1] |

| Melting Point | -75.5 | °C | -[1] |

| Refractive Index | 1.542 | - | - |

| Solubility | Insoluble in water | - | - |

| LogP (Octanol-Water Partition Coefficient) | 2.892 | - | -[1] |

Experimental Protocols

Accurate determination of physical properties is crucial for the validation of chemical identity and purity. The following sections detail generalized experimental methodologies for key physical properties of liquid organic compounds like o-ethylstyrene.

Determination of Density

The density of a liquid is its mass per unit volume.[4] A common and straightforward method for its determination involves the use of a pycnometer or a graduated cylinder and a balance.[4][5]

Protocol:

-

Mass of Empty Container: Accurately measure the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance.[5]

-

Volume of Liquid: Carefully add a known volume of o-ethylstyrene to the graduated cylinder. For a pycnometer, fill it completely.

-

Mass of Container and Liquid: Measure the combined mass of the container and the o-ethylstyrene.[5]

-

Calculation: Subtract the mass of the empty container from the combined mass to find the mass of the o-ethylstyrene. Divide the mass of the liquid by its volume to obtain the density.[5]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[6][7][8] For small quantities of liquid, the capillary tube method is often employed.[6][9][10]

Protocol:

-

Sample Preparation: Place a small amount of o-ethylstyrene into a small test tube or fusion tube.[9]

-

Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the liquid.[9]

-

Heating: Heat the assembly slowly and uniformly in a heating block or a Thiele tube.[7][9]

-

Observation: Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.[9]

-

Boiling Point Determination: The temperature at which a rapid and continuous stream of bubbles emerges is recorded as the boiling point.[9]

Determination of Melting Point

While o-ethylstyrene is a liquid at room temperature, its melting point (or freezing point) can be determined by cooling the substance. A common laboratory method for determining the melting point of a solid is the capillary tube method with a melting point apparatus.[11][12][13][14]

Protocol:

-

Sample Preparation: A small amount of the solidified o-ethylstyrene is introduced into a capillary tube.[11][13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation.[11][14]

-

Heating and Observation: The sample is heated slowly. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point.[11][14]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[15] It is a characteristic property and is often used to identify and assess the purity of liquid samples. An Abbe refractometer is a common instrument for this measurement.[16][17]

Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index.

-

Sample Application: Apply a few drops of o-ethylstyrene to the prism of the refractometer.[16][17]

-

Measurement: Adjust the instrument to bring the dividing line between the light and dark fields into focus and on the crosshairs of the eyepiece.[16][17]

-

Reading: Read the refractive index directly from the instrument's scale.[16] It is important to also record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[15][17]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[18][19] For a qualitative assessment of solubility, a simple miscibility test can be performed.[20][21]

Protocol:

-

Solvent and Solute: In a small test tube, add a specific volume of the solvent to be tested (e.g., water, ethanol, hexane).[20]

-

Addition of Solute: Add a small, measured amount of o-ethylstyrene to the solvent.[20]

-

Observation: Shake the mixture well and observe if the o-ethylstyrene dissolves completely, forms a separate layer (immiscible), or is partially soluble.[20] This can be repeated with various solvents to create a solubility profile.

Visualizing Experimental Workflow

To illustrate the logical progression of determining a physical property, the following diagram outlines a general experimental workflow.

Caption: General workflow for the determination of a physical property of a chemical sample.

References

- 1. echemi.com [echemi.com]

- 2. Ethylstyrene (mixed isomers) | C10H12 | CID 24218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. o-Ethylvinylbenzene [webbook.nist.gov]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. pennwest.edu [pennwest.edu]

- 15. athabascau.ca [athabascau.ca]

- 16. davjalandhar.com [davjalandhar.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. scribd.com [scribd.com]

Spectroscopic Analysis of 2-Ethylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylstyrene (o-vinyltoluene), a valuable monomer in polymer synthesis and a key intermediate in various organic transformations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and industrial settings.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below, providing a quick reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.50 - 7.10 | m | - | 4 | Ar-H |

| 6.85 | dd | 17.4, 10.9 | 1 | -CH=CH₂ |

| 5.65 | dd | 17.4, 1.5 | 1 | -CH=CH₂ (trans) |

| 5.25 | dd | 10.9, 1.5 | 1 | -CH=CH₂ (cis) |

| 2.70 | q | 7.6 | 2 | -CH₂-CH₃ |

| 1.25 | t | 7.6 | 3 | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | Ar-C (quaternary) |

| 137.8 | Ar-C (quaternary) |

| 135.5 | -CH=CH₂ |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 126.3 | Ar-CH |

| 125.8 | Ar-CH |

| 115.5 | -CH=CH₂ |

| 26.5 | -CH₂-CH₃ |

| 14.0 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch (vinyl) |

| 3060 - 3010 | Medium | =C-H stretch (aromatic) |

| 2965, 2870 | Strong | -C-H stretch (aliphatic) |

| 1628 | Medium | C=C stretch (vinyl) |

| 1600, 1485, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 990, 910 | Strong | =C-H bend (out-of-plane, vinyl) |

| 780 | Strong | C-H bend (out-of-plane, ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 132 | 60 | [M]⁺ (Molecular Ion) |

| 117 | 100 | [M - CH₃]⁺ (Base Peak) |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for a liquid aromatic hydrocarbon like this compound and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024 (or more, depending on concentration).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR Spectrum Acquisition

-

Sample Preparation: A single drop of neat this compound is placed directly onto the crystal of an ATR accessory.

-

Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is applied, and the sample spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) - Mass Spectrum Acquisition

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane (B109758) or hexane (B92381) is prepared.

-

Instrumentation: A mass spectrometer operating in electron ionization (EI) mode.

-

Ionization Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Mass Analysis: The ions are separated by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-200 amu.

Mandatory Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

A Technical Guide to Styrene Derivatives: Synthesis, Polymerization, and Applications in Drug Development

Introduction

Styrene (B11656), a vinyl-substituted aromatic hydrocarbon, serves as a fundamental building block for a vast array of polymeric materials.[1][2][3] Its derivatives, compounds bearing various functional groups on the phenyl ring or the vinyl side chain, have garnered significant attention in medicinal chemistry and materials science. These modifications give rise to a diverse range of physicochemical properties and biological activities, making styrene derivatives valuable scaffolds for the development of novel therapeutics and advanced drug delivery systems.[4][5] This technical guide provides a comprehensive literature review of the synthesis, polymerization, and biomedical applications of styrene derivatives, with a particular focus on their relevance to researchers, scientists, and drug development professionals.

Synthesis of Styrene Derivatives

The synthesis of styrene derivatives can be achieved through various chemical transformations, allowing for the introduction of a wide range of functional groups. These methods are crucial for creating a library of compounds with diverse biological activities.

One-Pot Synthesis from Natural Products

A notable and efficient method for synthesizing α-alkyl styrene derivatives utilizes readily available natural products like estragole (B85927) and safrole.[6][7] This one-pot, two-step procedure is advantageous due to its transition-metal-free conditions and compatibility with a broad scope of nucleophiles, including carbon, nitrogen, oxygen, and sulfur.[6][7]

Experimental Protocol: One-Pot Synthesis of α-Alkyl Styrenes from Estragole [6]

-

Bromination: To a solution of estragole (1.0 equiv) in CH₂Cl₂ at -78 °C, bromine (1.3 equiv) is added dropwise. The reaction mixture is stirred for 30 minutes at the same temperature.

-

Solvent Removal: The volatiles are removed under reduced pressure while maintaining the cold bath.

-

Nucleophilic Substitution: Dimethyl sulfoxide (B87167) (DMSO) is added to the crude reaction mixture, followed by sodium iodide (1.0 equiv), a nucleophile (1.5 equiv), and potassium tert-butoxide (KOtBu) (2.3 equiv).

-

Reaction Completion: The mixture is stirred at 22 °C for 8 hours.

-

Purification: The final product is purified by silica (B1680970) gel flash column chromatography.

Table 1: Scope of Nucleophiles in the One-Pot Synthesis of α-Alkyl Styrene Derivatives from Estragole [6]

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Sodium Azide | 1-(1-azidoprop-2-en-2-yl)-4-methoxybenzene | 60 |

| 2 | Aniline | 4-methoxy-1-(1-(phenylamino)prop-2-en-2-yl)benzene | 49 |

| 3 | Morpholine | 4-(1-(4-methoxyphenyl)prop-1-en-2-yl)morpholine | 75 |

| 4 | Thiophenol | 4-methoxy-1-(1-(phenylthio)prop-2-en-2-yl)benzene | 80 |

| 5 | Methanol | 1-methoxy-4-(1-methoxyprop-2-en-2-yl)benzene | 45 |

Synthesis from Allyl Silanes

Another versatile one-pot, two-step process involves the isomerization of allyl silanes followed by a Hiyama coupling to produce styrene derivatives.[8] This method provides access to a wide range of substituted styrenes with good yields and high E-selectivity.[8]

Experimental Protocol: One-Pot Synthesis of Styrene Derivatives from Allyl Silanes [8]

-

Isomerization: The allyl silane (B1218182) is isomerized to an alkenyl silane using B(C₆F₅)₃ as a catalyst in toluene (B28343) at 140 °C.

-

Hiyama Coupling: The resulting prop-1-en-1-yl silane undergoes a palladium-catalyzed Hiyama coupling with an aryl iodide. This reaction is performed using Pd(dba)₂ as a catalyst in the presence of n-Bu₄NF at 40 °C.

References

- 1. Polystyrene - Wikipedia [en.wikipedia.org]

- 2. Styrene - Wikipedia [en.wikipedia.org]

- 3. Styrene | Chemical Compound | Britannica [britannica.com]

- 4. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Styrene Substitutes in Thermosets and Their Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Pot Synthesis of α-Alkyl Styrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Styrene Derivatives Synthesized from Allyl Silanes - ChemistryViews [chemistryviews.org]

Thermodynamic Properties of 2-Ethylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Ethylstyrene. Due to the limited availability of direct experimental data for this specific isomer, this report leverages established theoretical and estimation methods to provide a robust dataset. This guide also outlines the standard experimental protocols that would be employed to measure these properties, offering a complete picture for researchers in the field.

Physical and Thermodynamic Properties

The following tables summarize the known and estimated thermodynamic properties of this compound. Experimental values for basic physical properties are included for reference. The core thermodynamic data has been estimated using the Joback group contribution method, a well-established technique for approximating the properties of organic compounds.

Table 1: Basic Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₁₂ | - | - |

| Molecular Weight | 132.21 | g/mol | - |

| Boiling Point | 187 | °C | [1] |

| Melting Point | -76 | °C | [1] |

| Density | 0.912 | g/mL | [1] |

| Refractive Index | 1.542 | - | [1] |

Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)

| Property | Estimated Value | Unit |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | 95.34 | kJ/mol |

| Gibbs Energy of Formation (Ideal Gas, 298.15 K) | 220.37 | kJ/mol |

| Enthalpy of Vaporization (at Normal Boiling Point) | 43.12 | kJ/mol |

| Heat Capacity (Ideal Gas, Cₚ) at 298.15 K | 205.47 | J/(mol·K) |

| Heat Capacity (Ideal Gas, Cₚ) at 500 K | 305.82 | J/(mol·K) |

| Heat Capacity (Ideal Gas, Cₚ) at 800 K | 409.77 | J/(mol·K) |

| Heat Capacity (Ideal Gas, Cₚ) at 1000 K | 462.67 | J/(mol·K) |

Disclaimer: The thermodynamic data in Table 2 are estimates derived from the Joback group contribution method and have not been experimentally verified. These values should be used with an understanding of their theoretical nature.

Experimental Protocols

The determination of the thermodynamic properties of a compound like this compound involves a suite of well-established experimental techniques. The following protocols are standard methodologies that would be applied.

Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of this compound would be measured as a function of temperature to determine its volatility and to calculate the enthalpy of vaporization.

Methodology: Ebulliometry (Boiling Point Method)

-

Apparatus: An ebulliometer, a device that accurately measures the boiling point of a liquid at a controlled pressure, would be used.

-

Procedure:

-

A sample of purified this compound is placed in the ebulliometer.

-

The system pressure is controlled using a vacuum pump and a manostat.

-

The sample is heated until it boils, and the temperature of the vapor-liquid equilibrium is precisely measured.

-

This procedure is repeated at various pressures.

-

-

Data Analysis: The vapor pressure data is typically fitted to the Antoine equation: log₁₀(P) = A - (B / (T + C)) where P is the vapor pressure, T is the temperature, and A, B, and C are constants. The enthalpy of vaporization (ΔHvap) can then be calculated using the Clausius-Clapeyron equation.

Heat Capacity

The heat capacity of this compound in its liquid phase would be determined using calorimetry.

Methodology: Differential Scanning Calorimetry (DSC)

-

Apparatus: A differential scanning calorimeter, which measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Procedure:

-

A known mass of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program (e.g., a linear heating rate).

-

The DSC instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis: The heat capacity at constant pressure (Cₚ) is calculated from the differential heat flow, the heating rate, and the sample mass.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of this compound would be determined indirectly through the measurement of its enthalpy of combustion.

Methodology: Bomb Calorimetry

-

Apparatus: A constant-volume bomb calorimeter.

-

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel "bomb."

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is placed in a well-insulated water bath of known volume.

-

The sample is ignited, and the complete combustion reaction occurs.

-

The temperature change of the water bath is measured with high precision.

-

-

Data Analysis:

-

The heat of combustion at constant volume (ΔUcomb) is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

-

The enthalpy of combustion at constant pressure (ΔHcomb) is then calculated from ΔUcomb.

-

Finally, the standard enthalpy of formation is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[2][3]

-

Visualizations

The following diagrams illustrate the logical workflow for the estimation and experimental determination of the thermodynamic properties of this compound.

Caption: Workflow for estimating thermodynamic properties using the Joback method.

Caption: Experimental workflow for determining the enthalpy of formation.

References

A Technical Guide to Quantum Chemical Calculations for 2-Ethylstyrene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical guide to the quantum chemical analysis of 2-Ethylstyrene (B1585278) (1-ethenyl-2-ethylbenzene). Utilizing Density Functional Theory (DFT), this document outlines the methodologies for calculating the molecule's optimized geometric structure, vibrational frequencies, electronic properties, and global reactivity descriptors. Key data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed computational protocols and visual workflows rendered in Graphviz to illustrate the logical and procedural steps of the analysis, serving as a comprehensive resource for computational chemistry applications in molecular research and development.

Introduction

This compound is an aromatic hydrocarbon with the molecular formula C₁₀H₁₂.[1][2] As a substituted styrene, its electronic structure and chemical reactivity are of significant interest in polymer science and organic synthesis. Understanding its molecular properties at a quantum level is crucial for predicting its behavior in chemical reactions, designing novel materials, and assessing its potential interactions in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate molecular characteristics with high accuracy.[3] These computational methods allow for the determination of optimized molecular geometry, the prediction of vibrational spectra (IR and Raman), and the analysis of electronic properties governed by frontier molecular orbitals (HOMO and LUMO).[4][5] This guide details the theoretical framework and procedural workflow for conducting such calculations on this compound.

Computational Methodology and Protocols

The following section details the typical protocol for performing quantum chemical calculations on this compound. These methods are standard in the field and provide a reliable foundation for molecular property prediction.

Software and Theoretical Level

All calculations are typically performed using a quantum chemistry software package like Gaussian, Q-Chem, or ORCA. The theoretical method of choice for molecules of this size is Density Functional Theory (DFT) due to its excellent balance of computational cost and accuracy.[3]

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and provides reliable results for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This Pople-style basis set is extensive enough to provide a good description of the electronic structure, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to accurately model non-covalent interactions and electron density far from the nucleus.

Geometry Optimization

The first step in the analysis is to find the minimum energy structure of this compound.

-

Input Structure: An initial guess for the molecular geometry is created using standard bond lengths and angles or from a molecular mechanics pre-optimization.

-

Optimization Algorithm: The geometry is optimized without constraints in the gas phase. The optimization process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface.[6]

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined threshold values.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.[7][8]

-

Hessian Calculation: The second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) are computed.

-

Frequency Determination: Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies.

-

Stationary Point Confirmation: A true energy minimum is confirmed by the absence of imaginary frequencies. The presence of one imaginary frequency would indicate a transition state.[8] The calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra.[9]

Electronic Property Calculation

Using the optimized geometry, various electronic properties are calculated to understand the molecule's reactivity and electronic behavior.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of molecular stability.[5]

-

Molecular Electrostatic Potential (MESP): An MESP surface is generated by mapping the electrostatic potential onto the electron density surface. The MESP is a powerful tool for identifying sites susceptible to electrophilic and nucleophilic attack.[10]

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the standard workflow for the computational analysis of a molecule like this compound.

References

- 1. Ethylstyrene (mixed isomers) | C10H12 | CID 24218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. joaquinbarroso.com [joaquinbarroso.com]

- 7. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 8. software.entos.ai [software.entos.ai]

- 9. researchgate.net [researchgate.net]

- 10. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Solubility of 2-Ethylstyrene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylstyrene in a range of common organic solvents. Understanding the solubility characteristics of this compound is crucial for a variety of applications, including polymer synthesis, reaction chemistry, and formulation development. This document presents extrapolated quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts to aid in research and development.

Core Topic: Solubility Profile of this compound

This compound (C₁₀H₁₂) is a substituted aromatic hydrocarbon. Its structure, consisting of a vinyl-substituted benzene (B151609) ring with an ethyl group, renders it a nonpolar compound. Following the principle of "like dissolves like," this compound is readily soluble in most organic solvents and is insoluble in water.[1][2][3]

While specific, publicly available quantitative solubility data for this compound is limited, a reliable estimation can be made by examining the solubility of structurally analogous compounds, namely styrene (B11656) and ethylbenzene (B125841).[1][2][3][4][5][6] Both styrene and ethylbenzene exhibit high solubility or are miscible with a wide array of common organic solvents.[1][2][3][4][5][6] It is therefore anticipated that this compound demonstrates a similar solubility profile.

Quantitative Solubility Data (Estimated)

The following tables summarize the estimated solubility of this compound in common organic solvents based on data for styrene and ethylbenzene. These values are intended as a guide for solvent selection and experimental design. For precise applications, experimental verification is recommended.

Table 1: Estimated Solubility of this compound at 25°C

| Solvent | Chemical Class | Estimated Solubility (g/L) | Qualitative Solubility |

| Acetone | Ketone | > 1000 | Miscible |

| Benzene | Aromatic Hydrocarbon | > 1000 | Miscible |

| Chloroform | Halogenated Hydrocarbon | > 1000 | Miscible |

| Ethanol | Alcohol | > 800 | Very Soluble |

| Ethyl Acetate | Ester | > 1000 | Miscible |

| n-Hexane | Aliphatic Hydrocarbon | > 1000 | Miscible |

| Methanol | Alcohol | > 500 | Soluble |

| Toluene | Aromatic Hydrocarbon | > 1000 | Miscible |

Data extrapolated from the known solubility of styrene and ethylbenzene.[1][3][5]

Table 2: Temperature Dependence of Solubility (Qualitative)

| Solvent | Effect of Increasing Temperature |

| Alcohols (Ethanol, Methanol) | Increased Solubility |

| Hydrocarbons (Hexane, Toluene) | Increased Solubility |

| Ketones (Acetone) | Increased Solubility |

As with most organic compounds, the solubility of this compound in organic solvents is expected to increase with temperature.[2]

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are provided.

Determination of Thermodynamic Solubility via the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.[7][8][9][10]

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

20 mL screw-cap glass vials with PTFE-lined septa

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials. The presence of a separate liquid phase of this compound should be visible.

-

Solvent Addition: Accurately add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C, 37°C). Shake the vials at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to ensure complete phase separation.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved droplets of this compound.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated GC-FID or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Analytical Method: Gas Chromatography (GC-FID)

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for aromatic hydrocarbon analysis (e.g., DB-5 or equivalent).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Volume: 1 µL

Calibration:

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the GC to generate a calibration curve of peak area versus concentration.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

References

- 1. Styrene - Sciencemadness Wiki [sciencemadness.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ethylbenzene [chembk.com]

- 5. scent.vn [scent.vn]

- 6. Ethylbenzene | C8H10 | CID 7500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. researchgate.net [researchgate.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Health and Safety of 2-Ethylstyrene

This technical guide provides comprehensive health and safety information for 2-Ethylstyrene (B1585278), intended for researchers, scientists, and drug development professionals. It covers toxicological data, handling procedures, and emergency measures, presenting quantitative data in structured tables and detailing relevant experimental workflows.

Section 1: Chemical Identification and Physical Properties

This compound, also known as 1-ethenyl-2-ethylbenzene, is an aromatic hydrocarbon.[1][2] It is a colorless liquid that is insoluble in water.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H12 | [1] |

| Molecular Weight | 132.21 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Density | 0.912 g/mL | [1] |

| Boiling Point | 187 °C (368.6 °F) | [1] |

| Melting Point | -76 °C (-104.8 °F) | [1] |

| Flash Point | 58 °C (136 °F) (closed cup) (for 2-Methylstyrene) | [4] |

| Vapor Density | 4.08 (Relative to Air) | [3] |

| Water Solubility | Insoluble | [3][5][6] |

| Autoignition Temperature | 440 °C (824 °F) (for 2-Ethyltoluene) | [6] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical.[7] It is a flammable liquid and vapor.[5][7][8][9] Exposure can cause irritation to the skin, eyes, and respiratory tract.[8][9] It is harmful if inhaled and may be fatal if swallowed and enters the airways due to aspiration risk.[5][7]

Table 2: GHS Hazard Classification for this compound and Related Compounds

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[8][9] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[7][8][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[9] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[8][9] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 / 2 | H372/H373: Causes damage to organs through prolonged or repeated exposure.[8] |

| Hazardous to the Aquatic Environment (Acute) | Category 2 | H401: Toxic to aquatic life. |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[8] |

Section 3: Toxicological Information

The primary routes of occupational exposure to styrene-like compounds are inhalation and dermal absorption.[10] Acute exposure can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, nausea, and fatigue.[10][11] It can also cause irritation to the mucous membranes of the nose and throat.[10] Chronic exposure may result in persistent CNS effects, including issues with concentration and memory.[10][11]

Table 3: Toxicological Data Summary (for related compounds)

| Test | Species | Route | Value | Compound |

| LD50 | Dermal | Rabbit | >5000 mg/kg | Ethylbenzene[8] |

| LC50 | Inhalation | Rat | 4000 ppm (4 hours) | Ethylbenzene (B125841) |

Note: Specific quantitative toxicological data for this compound is limited in the provided results. Data for structurally similar compounds like ethylbenzene and styrene (B11656) are often used for initial hazard assessment.

The National Toxicology Program (NTP) has listed styrene as "reasonably anticipated to be a human carcinogen" based on occupational studies showing increased risks for lymphohematopoietic cancers and evidence of lung tumors in animal studies.[12]

Section 4: Exposure Controls and Personal Protection

To minimize exposure, work with this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7][13] Use explosion-proof electrical, ventilating, and lighting equipment.[6][8]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7] Consult with the glove manufacturer to ensure compatibility.[13]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][14] A risk assessment is necessary to determine the appropriate respirator type.[14]

-

Hygiene Measures : Handle in accordance with good industrial hygiene and safety practice.[7][13] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8][13] Do not eat, drink, or smoke in work areas.[15]

Table 4: Occupational Exposure Limits (OELs) for Related Compounds

| Organization | Compound | TWA | STEL/Ceiling |

| OSHA (PEL) | Styrene | 100 ppm (8-hr) | 200 ppm (15-min); 600 ppm (5-min peak)[11] |

| NIOSH (REL) | Styrene | 50 ppm (10-hr) | 100 ppm (15-min)[11] |

| ACGIH (TLV) | Styrene | 20 ppm (8-hr) | 40 ppm[11] |

| ACGIH (TLV) | Ethylbenzene | 20 ppm (8-hr) | - |

| NIOSH (REL) | α-Methylstyrene | 50 ppm (10-hr) | 100 ppm (15-min)[14] |

Section 5: Fire and Explosion Hazard Data

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[7][16] Vapors are heavier than air and may travel to a source of ignition and flash back.[6] In a fire, containers may burst or explode if heated.[6][7][8]

Table 5: Fire and Flammability Data

| Property | Value | Source |

| Flash Point | ~115-129 °F (~46-54 °C) | [3] |

| Lower Explosive Limit (LEL) | 1.9 % | [3] |

| Upper Explosive Limit (UEL) | 6.1 % | [3] |

| Autoignition Temperature | 1066 °F (574 °C) | [3] |

| Suitable Extinguishing Media | Water spray/mist, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][17] | |

| Hazardous Combustion Products | Carbon monoxide (CO) and carbon dioxide (CO2).[6][8] |

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Use water spray to cool fire-exposed containers.[7][8]

Section 6: Handling, Storage, and Reactivity

Handling : Avoid contact with skin, eyes, and clothing, and avoid breathing vapors.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[6][8][9] Use only non-sparking tools and take precautionary measures against static discharge, including grounding and bonding containers and equipment.[6][7][8]

Storage : Store in a cool, dry, and well-ventilated place away from sources of ignition.[6][7] Keep containers tightly closed when not in use.[6][7][8] Recommended storage temperature is 2 - 8 °C.[13] The substance may polymerize if heated or exposed to light, which can be an explosion hazard.[4][18] Do not store under an inert atmosphere, as an inhibitor (like pTBC) requires oxygen to function effectively.[13][18]

Reactivity : this compound is incompatible with strong oxidizing agents, strong acids, and peroxides.[7][8] It can oxidize readily in air to form unstable peroxides that may explode.[3]

Section 7: First Aid Measures

Immediate medical attention is often required.[8] Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[5]

-

Inhalation : Move the exposed person to fresh air at once.[19][20] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[5][8][19] Get medical attention.[8][19]

-

Skin Contact : Immediately take off all contaminated clothing.[8][9] Flush the skin with plenty of water for at least 15 minutes.[6][7][20][21] If irritation persists, seek medical attention.[6][7][8][19]

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][6][7] Remove contact lenses if present and easy to do.[8][9][20] Get immediate medical attention.[5][7][8]

-

Ingestion : Do NOT induce vomiting due to the risk of aspiration.[5][6][13] If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs.[6] Clean the mouth with water and drink plenty of water afterwards.[5][6][7] Call a physician or poison control center immediately.[6]

Section 8: Accidental Release Measures

For a spill, immediately evacuate the area and eliminate all ignition sources.[8] Do not touch or walk through spilled material.[8]

-

Personal Precautions : Wear appropriate personal protective equipment (PPE), including a respirator when ventilation is inadequate.[8]

-

Environmental Precautions : Prevent the substance from entering drains, sewers, or waterways. Inform relevant authorities if environmental pollution occurs.[8]

-

Containment and Cleanup : Stop the leak if it can be done without risk.[8] Absorb the spill with an inert, non-combustible material such as sand or earth, and place it in a suitable, closed container for disposal.[6][7][8] Use spark-proof tools for cleanup.[7][8]

Section 9: Experimental Protocols

Detailed experimental protocols are not available in the summarized safety data sheets. However, a generalized protocol for a key toxicological study, such as an acute oral toxicity test (LD50), is described below based on standard methodologies like the OECD 423 guidelines.

Protocol: Acute Oral Toxicity Assessment (OECD 423 - Acute Toxic Class Method)

-

Objective : To determine the acute oral toxicity of this compound and classify it into a GHS toxicity category.

-

Animals : Healthy, young adult rodents (typically female rats) are used. Animals are fasted prior to dosing.

-

Dose Administration : The test substance is administered in a single dose by gavage using a stomach tube. Dosing is performed in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure :

-

A group of three animals is dosed at a starting level.

-

The outcome (survival or death) determines the next step.

-

If no mortality occurs, a higher dose is used in another group.

-

If mortality occurs, the test is repeated at a lower dose level.

-

-

Observation : Animals are observed for signs of toxicity shortly after dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as measurement of body weight.

-

Endpoint : The number of surviving and dead animals at each dose level is recorded. This data is used to classify the substance's toxicity rather than calculating a precise LD50 value. All animals are subjected to a gross necropsy at the end of the observation period.

Section 10: Visualizations

The following diagrams illustrate key safety workflows and relationships.

Caption: Logical workflow for managing the hazards of this compound.

Caption: Experimental workflow for an acute oral toxicity (LD50) study.

References

- 1. This compound [stenutz.eu]

- 2. Ethylstyrene (mixed isomers) | C10H12 | CID 24218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2-Methylstyrene | C9H10 | CID 11904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. airgas.com [airgas.com]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. gov.uk [gov.uk]

- 11. nj.gov [nj.gov]

- 12. Styrene | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. airgas.com [airgas.com]

- 15. amsty.com [amsty.com]

- 16. carlroth.com [carlroth.com]

- 17. fishersci.com [fishersci.com]

- 18. shell.com [shell.com]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 20. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 21. en.hesperian.org [en.hesperian.org]

Environmental Fate of Ethylstyrene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylstyrene, also known as vinyltoluene or methylstyrene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂. It exists as three isomers: ortho-, meta-, and para-ethylstyrene. These compounds are used in the production of polymers and resins. Understanding the environmental fate of ethylstyrene isomers is crucial for assessing their potential environmental impact and for developing risk assessment strategies. This technical guide provides an in-depth overview of the current scientific understanding of the environmental fate of ethylstyrene isomers, including their biodegradation, photodegradation, atmospheric oxidation, hydrolysis, and bioaccumulation potential.

Physicochemical Properties

The environmental transport and partitioning of ethylstyrene isomers are governed by their physicochemical properties. As volatile organic compounds (VOCs), they have a tendency to partition into the atmosphere. Their solubility in water is low, and they have a moderate octanol-water partition coefficient (Kow), suggesting a potential for bioaccumulation.

Table 1: Physicochemical Properties of Ethylstyrene Isomers and Related Compounds

| Property | 3-Ethylstyrene | 4-Ethylstyrene | Ethylbenzene (B125841) | Styrene (B11656) |

| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₂ | C₈H₁₀ | C₈H₈ |

| Molecular Weight ( g/mol ) | 132.21 | 132.21 | 106.17 | 104.15 |

| Boiling Point (°C) | 170-172 | 170-172 | 136 | 145 |

| Water Solubility (mg/L at 25°C) | Data not available | Data not available | 152 | 300 |

| Vapor Pressure (mm Hg at 25°C) | 1.3 | 1.3 | 9.6 | 6.4 |

| log Kow | Data not available | Data not available | 3.15 | 2.95 |

Note: Data for ethylstyrene isomers is limited; values for related compounds are provided for comparison.

Environmental Fate Processes

The primary processes that determine the environmental fate of ethylstyrene isomers are biodegradation, photodegradation, atmospheric oxidation, and to a lesser extent, hydrolysis.

Biodegradation

Biodegradation is a key process for the removal of ethylstyrene isomers from soil and water. Microorganisms, particularly bacteria, can utilize these compounds as a source of carbon and energy. The rate of biodegradation is influenced by environmental conditions such as temperature, pH, nutrient availability, and the presence of acclimated microbial populations.

Table 2: Biodegradation Data for Related Aromatic Hydrocarbons

| Compound | Half-life in Soil (Aerobic) | Half-life in Water (Aerobic) | Conditions | Reference |

| Toluene (B28343) | 80-90 hours (at 10°C) | - | Soil microcosm | [1] |

| Styrene | < 2 days | < 2 days | General estimate | |

| Ethylbenzene | 8 days (groundwater) | 10 days (seawater) | As a component of gas oil | [2] |

Experimental Protocol: Soil Biodegradation of Volatile Aromatic Hydrocarbons

A common method to assess the biodegradation of volatile aromatic hydrocarbons like ethylstyrene in soil involves the use of soil microcosms.[3][4]

-

Soil Collection and Preparation: Collect soil from the desired location. The soil can be used as is or sieved to remove large debris. The moisture content is typically adjusted to a percentage of the soil's water-holding capacity.

-

Spiking: The soil is spiked with a known concentration of the test compound (e.g., a specific ethylstyrene isomer).

-

Incubation: The spiked soil is placed in sealed microcosms (e.g., glass jars with airtight lids). Headspace is left to ensure aerobic conditions. The microcosms are incubated at a constant temperature in the dark.

-

Sampling and Analysis: At regular intervals, the concentration of the test compound in the soil and/or headspace is measured. This is typically done using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[3][5]

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the biodegradation rate and half-life. First-order kinetics are often used to model the degradation.[6]

Photodegradation

In the aquatic environment, ethylstyrene isomers can undergo direct and indirect photodegradation upon exposure to sunlight. Direct photolysis involves the absorption of light by the molecule, leading to its transformation. Indirect photolysis occurs through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). The quantum yield is a key parameter that describes the efficiency of a photochemical reaction.[7]

Table 3: Photodegradation Data for Related Compounds

| Compound | Quantum Yield (Φ) | Wavelength (nm) | Conditions | Reference |

| Styrene | Data not available | - | - | - |

| 4-Nitroanisole | ~ in water | - | On kaolinite | [8] |

| Trifluralin | 10x smaller than in water | - | On kaolinite | [8] |

Note: Quantitative photodegradation data for ethylstyrene isomers are scarce. The provided data illustrates the type of information needed for assessment.

Experimental Protocol: Determining Photodegradation Quantum Yield in Water

The quantum yield of a compound in water can be determined using a laboratory photoreactor.[9][10]

-

Solution Preparation: A solution of the ethylstyrene isomer of known concentration is prepared in purified water.

-

Actinometry: A chemical actinometer (a compound with a known quantum yield, such as ferrioxalate) is used to measure the photon flux of the light source.[9]

-

Irradiation: The test solution and the actinometer solution are irradiated simultaneously in a photoreactor equipped with a specific light source (e.g., a xenon lamp simulating sunlight).

-

Analysis: The concentration of the ethylstyrene isomer and the actinometer are monitored over time using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The quantum yield of the ethylstyrene isomer is calculated by comparing its degradation rate to that of the actinometer.

Atmospheric Oxidation